molecular formula C18H23F3O3 B1326165 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone CAS No. 898786-67-9

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone

Cat. No.: B1326165
CAS No.: 898786-67-9
M. Wt: 344.4 g/mol
InChI Key: JEVHMRCUUDPEJG-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone is an organic compound characterized by the presence of a dioxane ring and a trifluoromethyl group attached to a valerophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone typically involves the formation of the dioxane ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with a suitable valerophenone derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst, such as trifluoroacetic acid, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone involves its interaction with specific molecular targets. The dioxane ring and trifluoromethyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone is unique due to the presence of both the dioxane ring and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)10-6-5-9-15(22)13-7-3-4-8-14(13)18(19,20)21/h3-4,7-8,16H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVHMRCUUDPEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645950
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-67-9
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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